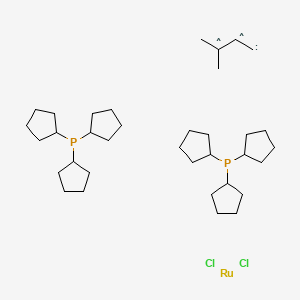

Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II)

Descripción

Dicloro(3-metil-2-butenilideno)bis(triciclopentilfosfina)rutenio(II) es un compuesto organometálico a base de rutenio con la fórmula empírica C35H62Cl2P2Ru y un peso molecular de 716.79 g/mol . Este compuesto es conocido por su aplicación en reacciones de metátesis, particularmente en la metátesis de olefinas, que es una herramienta poderosa en la síntesis orgánica .

Propiedades

Fórmula molecular |

C35H62Cl2P2Ru |

|---|---|

Peso molecular |

716.8 g/mol |

InChI |

InChI=1S/2C15H27P.C5H8.2ClH.Ru/c2*1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-4-5(2)3;;;/h2*13-15H,1-12H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |

Clave InChI |

UCDVULRIJNJVEV-UHFFFAOYSA-L |

SMILES canónico |

C[C](C)[CH][CH].C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3.Cl[Ru]Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Dicloro(3-metil-2-butenilideno)bis(triciclopentilfosfina)rutenio(II) generalmente implica la reacción de tricloruro de rutenio con triciclopentilfosfina y 3-metil-2-butenilideno . La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno o argón, para evitar la oxidación. La mezcla de reacción se calienta luego para facilitar la formación del complejo de rutenio deseado .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. El proceso implica un control estricto de las condiciones de reacción, incluida la temperatura, la presión y la atmósfera inerte, para garantizar un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones

Dicloro(3-metil-2-butenilideno)bis(triciclopentilfosfina)rutenio(II) principalmente experimenta reacciones de metátesis, que incluyen:

Metátesis de Olefinas: Esta reacción implica el intercambio de grupos alquinilideno entre alquenos, lo que lleva a la formación de nuevos enlaces dobles carbono-carbono.

Polimerización por Metátesis de Apertura de Anillo (ROMP): Esta reacción se utiliza para producir polímeros a partir de olefinas cíclicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen varios alquenos y olefinas cíclicas. Las reacciones generalmente se llevan a cabo bajo condiciones de atmósfera inerte para evitar la oxidación y la degradación del catalizador .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los sustratos específicos utilizados. En la metátesis de olefinas, los productos son típicamente nuevos alquenos, mientras que en ROMP, los productos son polímeros .

Aplicaciones Científicas De Investigación

Dicloro(3-metil-2-butenilideno)bis(triciclopentilfosfina)rutenio(II) tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

El mecanismo de acción de Dicloro(3-metil-2-butenilideno)bis(triciclopentilfosfina)rutenio(II) involucra la coordinación del centro de rutenio con los ligandos alquinilideno y fosfina. Esta coordinación facilita la activación de alquenos, lo que lleva a la formación de nuevos enlaces carbono-carbono a través de reacciones de metátesis . Los objetivos y vías moleculares involucradas incluyen la interacción del centro de rutenio con los dobles enlaces de alquenos, permitiendo el intercambio de grupos alquinilideno .

Comparación Con Compuestos Similares

Compuestos Similares

Catalizador Grubbs M103:

Catalizador Grubbs de Primera Generación: Este catalizador tiene un perfil cinético similar y se utiliza en reacciones de metátesis similares.

Singularidad

Dicloro(3-metil-2-butenilideno)bis(triciclopentilfosfina)rutenio(II) es único debido a su entorno de ligando específico, que proporciona reactividad y selectividad distintas en las reacciones de metátesis. Los ligandos de triciclopentilfosfina ofrecen propiedades estéricas y electrónicas que influyen en el rendimiento del catalizador .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.